4-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
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Overview
Description
4-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that features a bromine atom, a fluorophenyl group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl group. The bromine atom is then added through a halogenation reaction. The final step involves the formation of the benzamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
4-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-fluorophenyl)benzamide: Similar structure but lacks the imidazole ring.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of an imidazole ring.
Uniqueness
The presence of both the imidazole ring and the fluorophenyl group in 4-bromo-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide makes it unique
Properties
IUPAC Name |
4-bromo-N-[2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFN3OS/c19-14-5-1-13(2-6-14)17(24)21-9-10-25-18-22-11-16(23-18)12-3-7-15(20)8-4-12/h1-8,11H,9-10H2,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKGJUIWSQEUHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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